

discovery and history of N6-Benzoyladenine in plant science

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N6-Benzoyladenine in Plant Science: A Technical Guide

An In-depth Technical Guide on the Discovery, History, and Application of **N6-Benzoyladenine** in Plant Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenine, a synthetic cytokinin, plays a role in the regulation of plant growth and development. While less ubiquitous in research than its close relative N6-Benzyladenine (BAP), **N6-Benzoyladenine** (often referred to as BOP in commercial tissue culture) has found specific applications, notably in the micropropagation of certain plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of **N6-Benzoyladenine** in plant science. It details its synthesis, mechanism of action through cytokinin signaling pathways, and presents available quantitative data and experimental protocols.

Introduction

Cytokinins are a class of phytohormones that promote cell division (cytokinesis) in plant roots and shoots. The discovery of the first cytokinin, kinetin, in the 1950s by Folke Skoog and Carlos Miller's group at the University of Wisconsin-Madison, revolutionized plant biology and

opened the door to the development of synthetic cytokinins for agricultural and research purposes.[1][2] Among these synthetic derivatives is **N6-Benzoyladenine**.

Structurally distinct from the more commonly used N6-Benzyladenine (BAP), **N6-Benzoyladenine** features a benzoyl group attached to the N6 position of the adenine purine ring.[3] This structural difference influences its interaction with cytokinin receptors and its specific biological activities. While extensive literature is available for BAP, information specifically detailing the discovery and a comprehensive history of **N6-Benzoyladenine** in plant science is less prevalent. However, its use in specialized applications, such as in the banana tissue culture industry, highlights its importance in specific contexts.[3]

Synthesis and Chemical Properties

The synthesis of N6-substituted adenine derivatives like **N6-Benzoyladenine** typically involves the reaction of 6-chloropurine with the corresponding amine. While specific historical details of the first synthesis of **N6-Benzoyladenine** for plant science applications are not readily available in the reviewed literature, general methods for the synthesis of N6-alkyladenines are well-established. These methods often involve the nucleophilic substitution of a leaving group on the purine ring.[4][5]

General Chemical Properties of **N6-Benzoyladenine**:

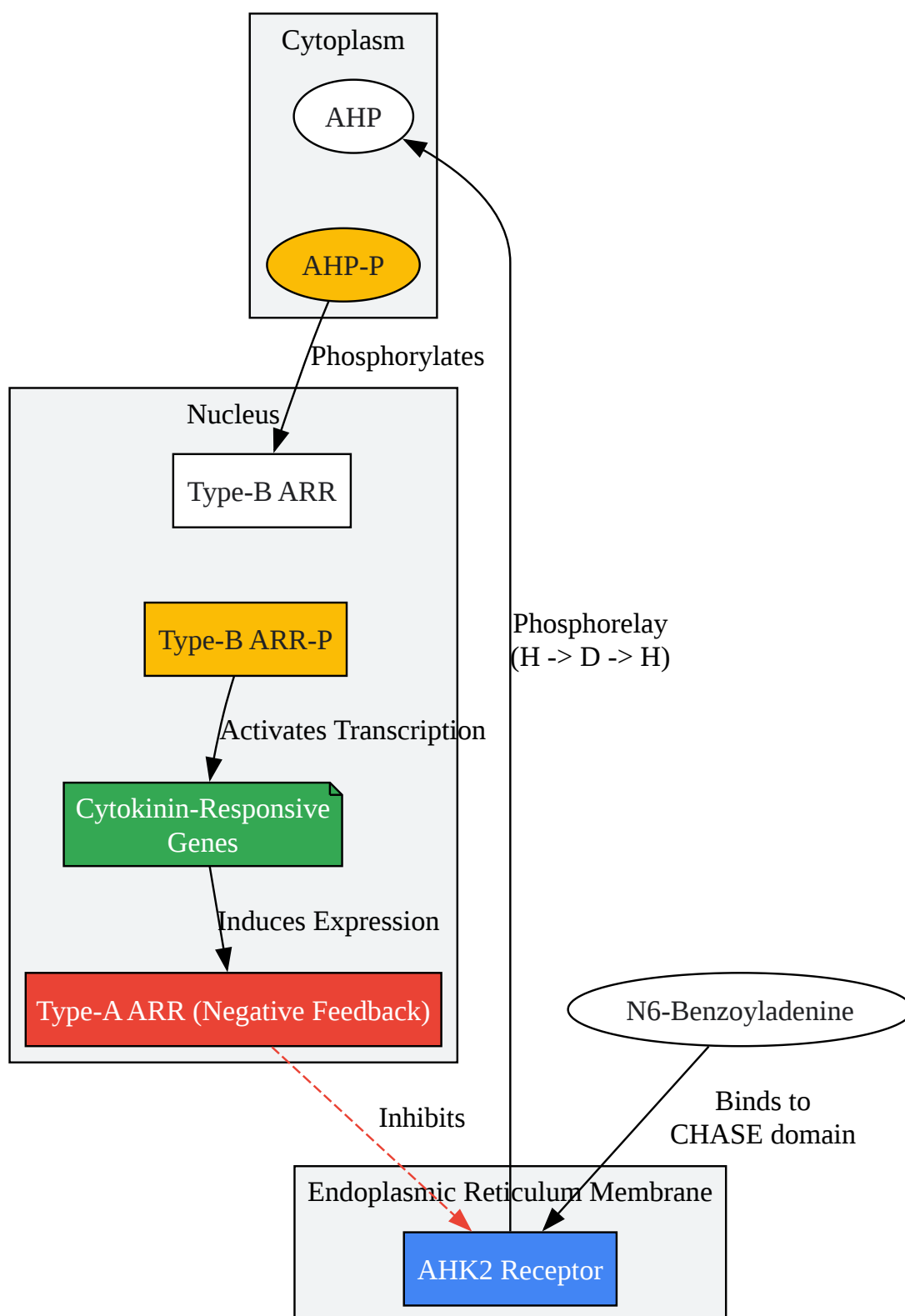
Property	Value
Synonyms	N6-Benzoylaminopurine, N-(7H-Purin-6-yl)benzamide, BOP
CAS Number	4005-49-6
Molecular Formula	C ₁₂ H ₉ N ₅ O
Molecular Weight	239.24 g/mol
Appearance	White to off-white solid
Melting Point	239-245 °C

Mechanism of Action: The Cytokinin Signaling Pathway

The biological effects of **N6-Benzoyladenine** are mediated through the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component systems in bacteria. [6][7][8] While the specific binding affinities and downstream effects of **N6-Benzoyladenine** are not as extensively studied as those of other cytokinins, the general mechanism is understood to be as follows:

- **Perception:** Cytokinins are perceived by transmembrane histidine kinase receptors, primarily located in the endoplasmic reticulum. In the model plant *Arabidopsis thaliana*, these receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1. [6][9] [10] Limited research on N6-benzyladenine derivatives suggests that 6-benzoyladenine preferentially binds to the AHK2 receptor. [11]
- **Phosphorelay:** Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. [6][7]
- **Signal Transduction to the Nucleus:** The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which then translocates from the cytoplasm to the nucleus. [6][12]
- **Transcriptional Regulation:** In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation by phosphorylation, bind to the promoters of cytokinin-responsive genes and activate their transcription. Type-A ARRs are also induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop. [6][12]

Proposed Signaling Pathway for N6-Benzoyladenine



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Quantitative Data on Plant Responses

Quantitative data specifically for **N6-Benzoyladenine** is sparse in publicly available literature. Much of the research on N6-substituted cytokinins focuses on N6-Benzyladenine (BAP). The data presented below is for BAP and serves as a comparative reference for the types of effects and concentration ranges that are often studied with synthetic cytokinins.

Table 1: Effects of N6-Benzyladenine (BAP) on in vitro Shoot Multiplication of Musa spp. (Banana)

BAP Concentration (mg/L)	Cultivar	Mean Number of Shoots per Explant	Reference
5.0	Pisang Nangka	~5	[13]
6.0	Pisang Mas	~5	[13]
6.0	Pisang Berangan	~5	[13]
7.0	Pisang Awak	~5	[13]
2.0	Grand Naine	Not specified, but optimal	[14]
3.5	Mulu Bebe	~2.5	[15]
7.0	Mulu Bebe	~3.5	[15]

Table 2: Effects of N6-Benzyladenine (BA) on in vitro Regeneration of Kaempferia parviflora

BA Concentration (μM)	Mean Number of Shoots per Explant (after 9 weeks)	Mean Number of Leaves per Explant (after 9 weeks)	Mean Number of Roots per Explant (after 9 weeks)	Reference
0	~2	~3	~5	[5]
8.88	~8	~10	~12	[5]
17.76	~15	~20	~15	[5]
26.64	~18	~25	~16	[5]
35.52	22.4 ± 1.84	29.27 ± 1.30	17.8 ± 1.72	[5]
44.40	~16	~22	~14	[5]

Experimental Protocols

Detailed experimental protocols specifically for **N6-Benzoyladenine** are not widely published. However, a general protocol for its use in plant tissue culture can be adapted from standard cytokinin application methods. The following is a representative protocol for the micropropagation of banana, where **N6-Benzoyladenine** (BOP) is reportedly used.

Protocol: In Vitro Multiplication of Musa spp. using N6-Benzoyladenine

Objective: To induce shoot proliferation from banana shoot tip explants.

Materials:

- Banana suckers (40-100 cm height)
- 70% (v/v) Ethanol
- 0.1% (w/v) Mercuric chloride (HgCl₂) or 5% Sodium hypochlorite (NaOCl) solution
- Sterile distilled water
- Murashige and Skoog (MS) basal medium

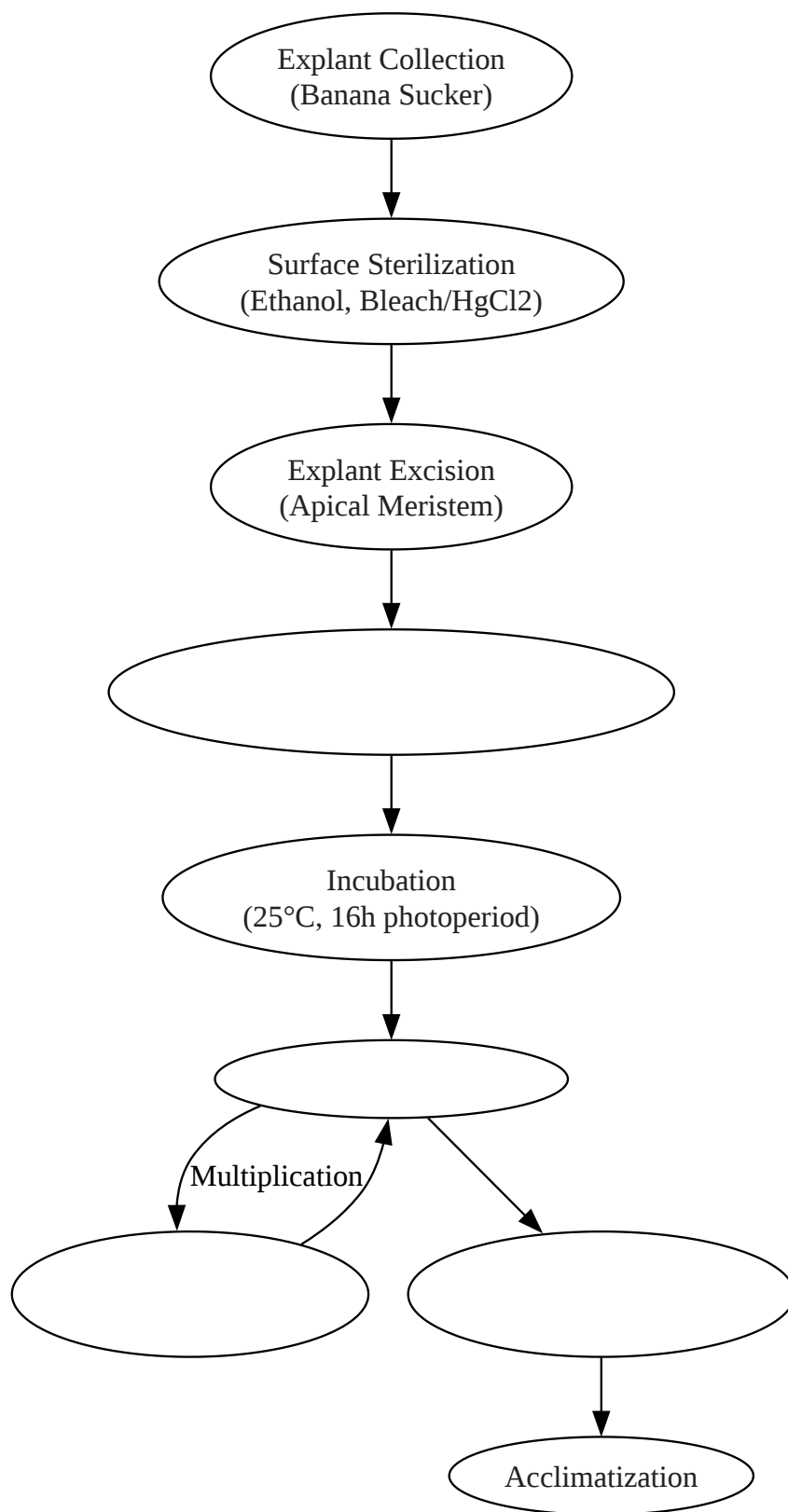
- Sucrose
- **N6-Benzoyladenine** (BOP) stock solution (1 mg/mL)
- Indole-3-acetic acid (IAA) stock solution (1 mg/mL)
- Gelling agent (e.g., Agar or Gelrite)
- Sterile culture vessels, scalpels, forceps, and Petri dishes
- Laminar flow hood
- Autoclave
- Growth chamber (25 ± 2°C, 16-hour photoperiod)

Methodology:

- **Explant Preparation and Sterilization:** a. Excise suckers from a healthy mother plant. b. Remove outer leaves and roots, and wash thoroughly under running tap water. c. Trim the explant to a cube of approximately 1-2 cm³, containing the apical meristem. d. In a laminar flow hood, rinse the explant with 70% ethanol for 30-60 seconds. e. Immerse the explant in 0.1% HgCl₂ for 5-10 minutes or 5% NaOCl for 15-20 minutes with gentle agitation. f. Rinse the explant 3-5 times with sterile distilled water to remove all traces of the sterilant.
- **Culture Medium Preparation:** a. Prepare MS basal medium according to the manufacturer's instructions. b. Add 30 g/L sucrose and dissolve. c. Add the desired concentration of **N6-Benzoyladenine** (e.g., 2-5 mg/L) and IAA (e.g., 0.1-0.5 mg/L) from the stock solutions. d. Adjust the pH of the medium to 5.8. e. Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve. f. Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.
- **Inoculation and Incubation:** a. Under sterile conditions, further trim the sterilized explant to expose the apical dome with a few leaf primordia (final size ~5-10 mm). b. Inoculate a single explant into each culture vessel, ensuring the basal end is in contact with the medium. c. Seal the culture vessels and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

- Subculture and Multiplication: a. After 4-6 weeks, proliferating shoot clumps should be visible. b. Aseptically separate the shoot clumps and subculture them onto a fresh medium of the same composition to encourage further multiplication. c. This subculturing process can be repeated every 4-6 weeks.

Experimental Workflow Diagram



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Conclusion

N6-Benzoyladenine is a synthetic cytokinin with demonstrated utility in plant tissue culture, particularly for the micropropagation of commercially important crops like bananas. While its discovery and history are not as well-documented as other cytokinins, its structural similarity to N6-Benzyladenine suggests it functions through the canonical cytokinin signaling pathway, likely with a preference for the AHK2 receptor. The lack of extensive, publicly available quantitative data on the effects of **N6-Benzoyladenine** presents an opportunity for future research to fully characterize its biological activity and optimize its application in plant science and agriculture. Further studies are needed to elucidate its specific binding affinities to cytokinin receptors and its precise role in regulating gene expression and downstream physiological responses.

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